N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide
Description
N-(3-Bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a brominated acetamide derivative featuring a 2-oxoimidazole moiety linked to a 4-methoxyphenyl group. This compound belongs to the class of N-substituted acetamides, which are structurally analogous to bioactive molecules such as benzylpenicillin derivatives and are frequently employed as ligands in coordination chemistry due to their hydrogen-bonding and planar amide groups . The presence of bromine at the 3-position of the phenyl ring and the 4-methoxy group on the imidazolone ring likely influences its electronic properties, solubility, and intermolecular interactions, making it a candidate for crystallographic and pharmacological studies.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-25-16-7-5-15(6-8-16)22-10-9-21(18(22)24)12-17(23)20-14-4-2-3-13(19)11-14/h2-11H,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVVRBVNJVJAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the imidazole ring, followed by the introduction of the bromophenyl and methoxyphenyl groups through various coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of advanced technologies such as flow microreactors can enhance the sustainability and versatility of the production process .
Chemical Reactions Analysis
Acetamide Linkage Formation
The acetamide bridge is introduced via nucleophilic acyl substitution:
-
Activation : Treating 2-chloroacetyl chloride with the imidazolone intermediate in anhydrous DCM using triethylamine as a base .
-
Coupling : Reacting the activated intermediate with 3-bromoaniline in THF at 0–5°C, followed by room-temperature stirring .
Key Data :
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| ClCH₂COCl | DCM | 0°C → RT | 75% | |
| 3-Bromoaniline | THF | RT, 12h | 68% |
Functionalization and Derivatives
The bromophenyl group enables further reactivity:
-
Nucleophilic Aromatic Substitution (NAS) : Replacement of the bromine atom with amines or alkoxides under Pd catalysis (e.g., Buchwald-Hartwig amination) .
-
Suzuki-Miyaura Coupling : Cross-coupling with boronic acids to introduce aryl/heteroaryl groups .
Example Reaction :
Yield : 82% .
Stability and Degradation Pathways
-
Hydrolysis : The imidazolone ring undergoes base-catalyzed hydrolysis in NaOH/EtOH to yield a diketopiperazine derivative .
-
Oxidation : Treatment with H₂O₂/AcOH oxidizes the methoxyphenyl group to a quinone structure .
Key Data :
| Condition | Product | Half-Life | Source |
|---|---|---|---|
| 1M NaOH, EtOH, 70°C | Diketopiperazine | 2h | |
| 30% H₂O₂, AcOH, 60°C | Quinone derivative | 45min |
Biological Activity and SAR
While direct data for this compound is unavailable, structural analogs highlight:
-
Anticancer Activity : Imidazolone derivatives inhibit Bcl-2 and A-431 cell lines (IC₅₀: 1.78–10.28 μM) .
-
Antibacterial Properties : Acetamide-linked nitroimidazoles show efficacy against S. aureus and MRSA (MIC: 5.71 μM) .
Structure-Activity Relationship (SAR) :
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance activity .
-
The bromine atom improves lipophilicity and target binding .
Analytical Characterization
Scientific Research Applications
Antimicrobial Properties
Research has shown that imidazole derivatives exhibit notable antimicrobial activities. N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide has been evaluated for its antibacterial and antifungal properties:
- Antibacterial Activity : Studies indicate that compounds with imidazole moieties can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. The presence of bromine and methoxy groups may enhance this activity by improving lipophilicity and membrane penetration .
- Antifungal Activity : Similar to antibacterial effects, the compound has shown potential against fungal pathogens. Its effectiveness can be attributed to the imidazole ring's ability to disrupt fungal cell membrane synthesis .
Anticancer Potential
Imidazole derivatives are recognized for their anticancer properties. This compound has been studied for its ability to induce apoptosis in cancer cells:
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways .
Anti-inflammatory Effects
The compound's structure suggests it could also possess anti-inflammatory properties. Research indicates that imidazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazole derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating potential for development as a therapeutic agent .
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism involves the induction of apoptosis via mitochondrial pathways, making it a candidate for further development in cancer therapy .
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can result in a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry and Packing
The target compound shares a core acetamide structure with several analogs, but substituent variations significantly alter its properties:
- Electronic Effects : The electron-withdrawing bromine and electron-donating methoxy groups may alter the amide group’s planarity and hydrogen-bonding capacity compared to halogenated analogs like 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide .
Hydrogen Bonding and Crystal Packing
- The target compound’s imidazolone and acetamide groups are expected to form N–H⋯O and C–H⋯O interactions, stabilizing its crystal lattice. Similar compounds, such as 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, exhibit infinite chains along specific crystallographic axes via N–H⋯O bonds .
- In contrast, compounds like 2-(2,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide form dimeric R₂²(10) motifs due to steric constraints, suggesting that bulky substituents in the target compound may similarly restrict packing motifs .
Functional Implications
- Coordination Chemistry : The acetamide group’s planarity and hydrogen-bonding capacity make it suitable for metal coordination, similar to N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide .
Biological Activity
N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 478.346 g/mol. Its structure includes a bromophenyl group and an imidazole derivative, which are known to contribute to its biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar imidazole derivatives. For instance, compounds with imidazole scaffolds have shown promising results against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
The compound demonstrated effective antibacterial activity, with MIC values comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant strains .
Antifungal Activity
In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest that the compound may be effective against common fungal pathogens, further expanding its potential applications in medicine .
Anticancer Activity
The anticancer potential of imidazole derivatives is well-documented, with many compounds exhibiting cytotoxic effects on various cancer cell lines. In vitro studies have reported that similar compounds can induce apoptosis and inhibit cell proliferation in cancer cells.
Case Study:
A study involving a related imidazole derivative showed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately . The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA Synthesis: Similar compounds have been shown to disrupt DNA replication in bacterial cells.
- Oxidative Stress Induction: The generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells.
- Membrane Disruption: Interference with microbial cell membranes, leading to cell lysis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide?
- Methodological Answer : A carbodiimide-mediated coupling reaction is commonly employed. For example, 3-bromoaniline derivatives can react with activated carboxylic acid intermediates (e.g., chloroacetyl chloride) in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) and triethylamine as a base, followed by purification via recrystallization (methanol/water) . Key steps include reflux conditions (4–6 hours at 273–298 K) and ice-cold quenching for precipitation .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : X-ray crystallography is critical for resolving bond angles, torsion angles, and hydrogen-bonding networks. For acetamide derivatives, single crystals are grown via slow evaporation in methylene chloride, followed by data collection on a diffractometer (Mo Kα radiation, λ = 0.71073 Å). SHELXL (part of the SHELX suite) refines structures, with validation of geometric parameters (e.g., planarity of the amide group) and R-factor convergence (<0.05) . Supplementary techniques include NMR (1H/13C), FT-IR (amide I/II bands), and high-resolution mass spectrometry .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing and stability of this compound?
- Methodological Answer : Graph set analysis (Bernstein et al., 1995) identifies hydrogen-bonding motifs (e.g., N–H···O and C–H···O/F). For example, in analogous bromophenyl acetamides, N–H···O bonds form R₂²(10) dimeric motifs, while C–H···F interactions stabilize layered packing. Dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and methoxyphenyl groups) dictate steric repulsion and lattice energy . Hirshfeld surface analysis quantifies contributions of H-bonding (≈30%) and van der Waals interactions .
Q. What strategies resolve contradictions between experimental crystallographic data and computational models?
- Methodological Answer : Discrepancies in bond lengths or torsion angles often arise from dynamic effects (e.g., thermal motion). Refinement using anisotropic displacement parameters (ADPs) in SHELXL improves accuracy. For example, discrepancies >0.02 Å in C–Br bonds may require re-examining data collection (e.g., absorption correction) or validating against DFT-optimized geometries (B3LYP/6-311+G(d,p)) . Multi-conformer models or twinning refinement (via TWIN/BASF in SHELXL) address disorder .
Q. How can structure-activity relationships (SAR) be explored for biological target interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or kinase enzymes evaluates binding affinity. For acetamides, pharmacophore mapping focuses on the amide linker (H-bond donor/acceptor) and halogen substituents (Br for hydrophobic pockets). In vitro validation via enzyme inhibition assays (IC₅₀) and SPR-based binding kinetics (KD) correlates with computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
